molecular formula C14H17NO4S B2543500 N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide CAS No. 1396766-32-7

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2543500
CAS No.: 1396766-32-7
M. Wt: 295.35
InChI Key: OEXZGGQXFNALDK-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is a compound that features a furan ring, a hydroxyethyl group, and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Substituted hydroxyethyl derivatives.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, modulating their activity. The sulfonamide moiety can also interact with biological molecules, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-3-yl)-2-hydroxyethyl)-benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.

    N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonate: Contains a sulfonate group instead of a sulfonamide group.

Uniqueness

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the furan ring and the dimethylbenzenesulfonamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10-3-4-13(7-11(10)2)20(17,18)15-8-14(16)12-5-6-19-9-12/h3-7,9,14-16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXZGGQXFNALDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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